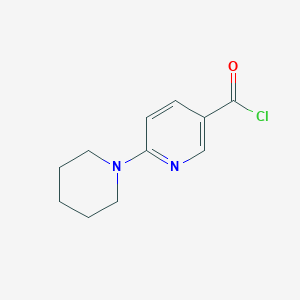
6-Piperidin-1-ylpyridine-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Piperidin-1-ylpyridine-3-carbonyl chloride is a heterocyclic compound that contains both a piperidine ring and a pyridine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen atoms in the structure makes it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Piperidin-1-ylpyridine-3-carbonyl chloride typically involves the reaction of 6-Piperidin-1-ylpyridine-3-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction scheme is as follows:
6-Piperidin-1-ylpyridine-3-carboxylic acid+SOCl2→6-Piperidin-1-ylpyridine-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
化学反応の分析
Types of Reactions
6-Piperidin-1-ylpyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed back to the carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction is usually performed under acidic or basic conditions to facilitate the conversion.
Reduction: The reduction reaction is carried out under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Alcohols: Formed by the reduction of the acyl chloride group.
科学的研究の応用
6-Piperidin-1-ylpyridine-3-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential activity against neurological disorders and cancer.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
Biological Research: It is employed in the synthesis of bioactive molecules that can be used to study cellular processes and molecular interactions.
Industrial Chemistry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 6-Piperidin-1-ylpyridine-3-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the piperidine and pyridine rings allows for strong binding interactions with these targets, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
6-Piperidin-1-ylpyridine-3-ylboronic acid: This compound contains a boronic acid group instead of an acyl chloride group. It is used in cross-coupling reactions and as a building block for the synthesis of complex molecules.
2-Piperidin-1-ylpyrimidin-5-ylboronic acid: Similar to the above compound but with a pyrimidine ring. It is used in medicinal chemistry for the development of kinase inhibitors.
6-Pyrrolidin-1-ylpyridine-3-boronic acid: Contains a pyrrolidine ring instead of a piperidine ring. It is used in the synthesis of bioactive molecules.
Uniqueness
6-Piperidin-1-ylpyridine-3-carbonyl chloride is unique due to the presence of the acyl chloride group, which makes it highly reactive and versatile for various chemical transformations. This reactivity allows for the efficient synthesis of a wide range of derivatives, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
690632-02-1 |
|---|---|
分子式 |
C11H13ClN2O |
分子量 |
224.68 g/mol |
IUPAC名 |
6-piperidin-1-ylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C11H13ClN2O/c12-11(15)9-4-5-10(13-8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChIキー |
GKXSFDLAHHKIQR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















